6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one
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Overview
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one is a chemical compound that features a chroman-2-one core structure with a boronic ester group attached
Mechanism of Action
Target of Action
Boronic esters, such as this compound, are generally used in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to a transition metal, such as palladium . The compound’s boronic ester group is particularly suited for this process due to its stability .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to carbon-carbon bond formation . The compound’s interaction with its targets can lead to the formation of new carbon-carbon bonds, a key step in many organic synthesis reactions .
Pharmacokinetics
Boronic esters, such as this compound, are generally considered to have good stability and reactivity, which can influence their bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to the formation of new carbon-carbon bonds . This can lead to the synthesis of new organic compounds, which can have various effects depending on the specific compounds produced .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other reagents, the pH of the environment, and the temperature . Boronic esters, such as this compound, are generally considered to have good stability under a variety of conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one typically involves the reaction of chroman-2-one with a boronic ester precursor. One common method is the palladium-catalyzed borylation of chroman-2-one using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The chroman-2-one core can be reduced to form chroman derivatives.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Aryl halides and palladium catalysts in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Chroman derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the development of novel materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar reactions.
1-Methylpyrazole-4-boronic acid pinacol ester: Another boronic ester with a different core structure.
1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: A compound with multiple boronic ester groups.
Uniqueness
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one is unique due to its combination of a chroman-2-one core and a boronic ester group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrochromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO4/c1-14(2)15(3,4)20-16(19-14)11-6-7-12-10(9-11)5-8-13(17)18-12/h6-7,9H,5,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTGWPZRWOIMTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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